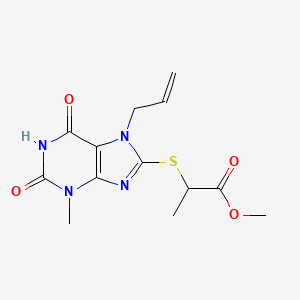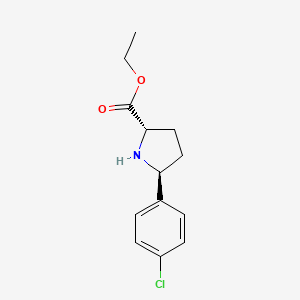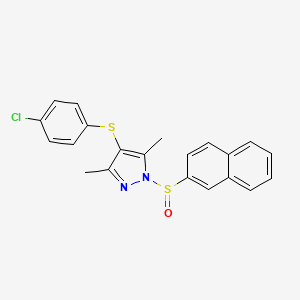
Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate is a useful research compound. Its molecular formula is C13H16N4O4S and its molecular weight is 324.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate and similar compounds have been studied for their roles in chemical synthesis and modification processes. For instance, derivatives of 6-fluoropurine and 6-(3-methylbutyl)sulfanylpurine undergo nickel- or palladium-mediated C-C cross-coupling to yield 6-arylpurine products. This process highlights the potential of these compounds in facilitating complex chemical reactions (Liu & Robins, 2005).
Anticancer Activity
Some derivatives of this compound, specifically methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, have demonstrated significant antiproliferative activity against human cancer cell lines. This suggests a potential application in the development of anticancer therapies. These compounds have shown to be effective in inhibiting the growth of certain cancer cells, thereby indicating their potential as therapeutic agents (El Rayes et al., 2019).
Anti-Helicobacter Pylori Agents
Compounds similar to this compound have shown effectiveness as anti-Helicobacter pylori agents. These compounds have been found to possess potent activities against this gastric pathogen, which is significant considering the prevalence of H. pylori in various gastrointestinal disorders (Carcanague et al., 2002).
Immunobiological Activity
Derivatives of 2-amino-3-(purin-9-yl)propanoic acids, which are structurally related to this compound, have been tested for their immunostimulatory and immunomodulatory potency. These compounds have shown significant effects in enhancing the secretion of certain chemokines and augmenting NO biosynthesis, indicating potential applications in immunotherapy or as immunomodulatory drugs (Doláková et al., 2005).
Nonlinear Optical Activity
In the field of materials science, derivatives of this compound have been explored for their potential in nonlinear optical (NLO) applications. This is particularly relevant in the development of new materials for optical technologies (Tayebi et al., 2011).
Bioconjugate Chemistry
These compounds have been used in the synthesis of organophosphate, thiophosphate, and dithiophosphate haptens. These haptens, when conjugated to proteins, can be used to create antibodies for detecting various classes of pesticides, highlighting their application in bioconjugate chemistry and environmental monitoring (ten Hoeve et al., 1997).
Properties
IUPAC Name |
methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-5-6-17-8-9(16(3)12(20)15-10(8)18)14-13(17)22-7(2)11(19)21-4/h5,7H,1,6H2,2-4H3,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYWNHGXAFVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate](/img/structure/B2563452.png)
![N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B2563453.png)


![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563456.png)

![3-Methyl-7-[3-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)
![Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate](/img/structure/B2563464.png)

![6-(2-methylbenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2563469.png)
![N-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyano-3-ethylaniline](/img/structure/B2563470.png)



